molecular formula C18H22N2O4 B12316978 N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine

N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine

Cat. No.: B12316978
M. Wt: 330.4 g/mol
InChI Key: FUNJWWBPGJDLMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as methanol and reagents like oxalyl chloride .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis likely follows similar steps as laboratory methods but on a larger scale. This includes the use of flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group .

Chemical Reactions Analysis

Types of Reactions

N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound .

Scientific Research Applications

N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine exerts its effects involves its interaction with specific molecular targets. The Boc group provides protection during synthesis, allowing for selective reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine is unique due to its specific combination of a Boc-protected amino acid with a pyrrolyl-phenyl group.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrol-1-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h4-11,15H,12H2,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNJWWBPGJDLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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